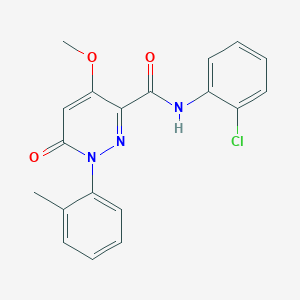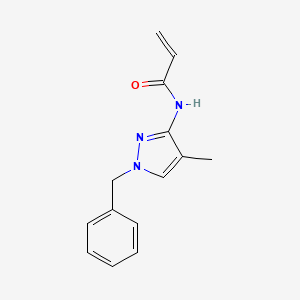
methyl 2-((9H-purin-6-yl)thio)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((9H-purin-6-yl)thio)propanoate: is an organic compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system attached to a propanoate moiety through a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-((9H-purin-6-yl)thio)propanoate typically involves the reaction of 6-mercaptopurine with methyl 2-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-((9H-purin-6-yl)thio)propanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to yield thiol derivatives.
Substitution: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Hydrolysis reactions are typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-((9H-purin-6-yl)thio)propanoate is used as a building block in the synthesis of more complex purine derivatives. It serves as a precursor in the preparation of nucleoside analogs and other biologically active compounds.
Biology: In biological research, this compound is used to study the interactions of purine derivatives with enzymes and receptors. It is also employed in the investigation of metabolic pathways involving purine nucleotides.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its structural similarity to purine nucleotides allows it to act as a mimic in biochemical processes.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. It is also utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 2-((9H-purin-6-yl)thio)propanoate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of metabolic pathways and cellular processes. Additionally, the compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparación Con Compuestos Similares
6-Mercaptopurine: A purine derivative with a similar structure but lacking the propanoate moiety.
Methyl 2-((9H-purin-6-yl)thio)butanoate: A compound with an extended carbon chain compared to methyl 2-((9H-purin-6-yl)thio)propanoate.
Methyl 2-((9H-purin-6-yl)thio)acetate: A compound with a shorter carbon chain compared to this compound.
Uniqueness: this compound is unique due to its specific structural features, including the presence of a propanoate moiety attached to the purine ring system. This structural arrangement imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
methyl 2-(7H-purin-6-ylsulfanyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-5(9(14)15-2)16-8-6-7(11-3-10-6)12-4-13-8/h3-5H,1-2H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPATYDGPZYYRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC=NC2=C1NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-cinnamyl-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2907406.png)
![N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide](/img/structure/B2907407.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2907408.png)

![7-chloro-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2907413.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2907417.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-bromophenyl)methanone](/img/structure/B2907420.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2907421.png)



